molecular formula C59H113N29O16 B560730 H-Gln-Arg-Arg-Gln-Arg-Lys-Ser-Arg-Arg-Thr-Ile-OH CAS No. 102579-44-2

H-Gln-Arg-Arg-Gln-Arg-Lys-Ser-Arg-Arg-Thr-Ile-OH

Cat. No. B560730
M. Wt: 1484.74
InChI Key: RDSCOQGCZIVUGN-LRZRRLEJSA-N
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Description

The peptide sequence H-Gln-Arg-Arg-Gln-Arg-Lys-Ser-Arg-Arg-Thr-Ile-OH represents a linear chain of amino acids. Let’s explore its properties and significance.



Synthesis Analysis

The synthesis of this peptide involves the sequential addition of amino acids in a controlled manner. Techniques such as solid-phase peptide synthesis (SPPS) or liquid-phase synthesis are commonly employed. Protecting groups ensure selective coupling, and deprotection steps allow for the addition of subsequent amino acids.



Molecular Structure Analysis

The molecular structure of this peptide consists of the following amino acids:



  • Glutamine (Gln)

  • Arginine (Arg)

  • Lysine (Lys)

  • Serine (Ser)

  • Threonine (Thr)

  • Isoleucine (Ile)


The peptide backbone forms a linear chain, with side chains contributing to its overall properties.



Chemical Reactions Analysis

The peptide may undergo various chemical reactions:



  • Hydrolysis : Cleavage of peptide bonds by water.

  • Oxidation/Reduction : Alteration of disulfide bonds or other redox reactions.

  • Acid/Base Reactions : pH-dependent changes in charge and solubility.



Physical And Chemical Properties Analysis


  • Solubility : The peptide’s solubility varies based on its amino acid composition.

  • Stability : Susceptibility to degradation by proteases or environmental factors.

  • Charge : The net charge at a given pH affects interactions with other molecules.


Safety And Hazards


  • Biocompatibility : Assess its safety for therapeutic use.

  • Toxicity : Investigate potential adverse effects.

  • Allergenicity : Evaluate any allergic reactions.


Future Directions

Research avenues include:



  • Biological Function : Uncover its role in cellular processes.

  • Therapeutic Applications : Explore its potential as a drug candidate.

  • Structural Studies : Determine its 3D conformation.


properties

IUPAC Name

(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]pentanoyl]amino]pentanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H113N29O16/c1-4-29(2)42(54(103)104)87-53(102)43(30(3)90)88-51(100)37(17-11-27-78-59(72)73)83-47(96)36(16-10-26-77-58(70)71)84-52(101)39(28-89)86-49(98)32(12-5-6-22-60)80-46(95)34(14-8-24-75-56(66)67)82-50(99)38(19-21-41(63)92)85-48(97)35(15-9-25-76-57(68)69)81-45(94)33(13-7-23-74-55(64)65)79-44(93)31(61)18-20-40(62)91/h29-39,42-43,89-90H,4-28,60-61H2,1-3H3,(H2,62,91)(H2,63,92)(H,79,93)(H,80,95)(H,81,94)(H,82,99)(H,83,96)(H,84,101)(H,85,97)(H,86,98)(H,87,102)(H,88,100)(H,103,104)(H4,64,65,74)(H4,66,67,75)(H4,68,69,76)(H4,70,71,77)(H4,72,73,78)/t29-,30+,31-,32-,33-,34-,35-,36-,37-,38-,39-,42-,43-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSCOQGCZIVUGN-LRZRRLEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H113N29O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1484.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Gln-Arg-Arg-Gln-Arg-Lys-Ser-Arg-Arg-Thr-Ile-OH

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